molecular formula C12H18N4O2S B12271055 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine

Cat. No.: B12271055
M. Wt: 282.36 g/mol
InChI Key: TZPBCAJRGREAEZ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bicyclic structure with a pyrimidine ring fused to a cyclopentane ring, and a piperazine ring substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a pyrimidine precursor in the presence of a suitable catalyst can yield the desired bicyclic structure . The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Mechanism of Action

Properties

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C12H18N4O2S/c1-19(17,18)16-7-5-15(6-8-16)12-10-3-2-4-11(10)13-9-14-12/h9H,2-8H2,1H3

InChI Key

TZPBCAJRGREAEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2CCC3

Origin of Product

United States

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